molecular formula C20H20ClNO3S B2491119 Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1797562-63-0

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2491119
CAS No.: 1797562-63-0
M. Wt: 389.89
InChI Key: BHRUWYQWMHKTBX-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms, and a benzoate ester group. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential reactivity.

Scientific Research Applications

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions involving appropriate precursors. The benzoate ester group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.

    Benzimidazoles: Compounds with a fused benzene and imidazole ring system.

    Indoles: Compounds with a fused benzene and pyrrole ring system.

Uniqueness

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is unique due to its seven-membered thiazepane ring, which is less common compared to five-membered thiazole rings. The presence of the chlorophenyl group further distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRUWYQWMHKTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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